molecular formula C12H9ClF2N4O4 B4333120 N-{4-[chloro(difluoro)methoxy]phenyl}-1-methyl-3-nitro-1H-pyrazole-5-carboxamide

N-{4-[chloro(difluoro)methoxy]phenyl}-1-methyl-3-nitro-1H-pyrazole-5-carboxamide

Cat. No. B4333120
M. Wt: 346.67 g/mol
InChI Key: MMLHOMLXHAHPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-1-methyl-3-nitro-1H-pyrazole-5-carboxamide, commonly known as CL-316,243, is a selective β3-adrenergic receptor agonist. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.

Mechanism of Action

CL-316,243 acts by selectively activating the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in energy expenditure and a reduction in adiposity. In addition, CL-316,243 has been shown to stimulate the release of adiponectin, which is a hormone that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CL-316,243 has been shown to have a number of biochemical and physiological effects. In animal models, the compound has been shown to increase energy expenditure, reduce body weight, improve glucose tolerance and insulin sensitivity, and stimulate the release of adiponectin. In addition, CL-316,243 has been shown to have anti-inflammatory effects and to protect against the development of fatty liver disease.

Advantages and Limitations for Lab Experiments

One advantage of using CL-316,243 in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for the specific activation of this receptor without affecting other adrenergic receptors. However, one limitation of using CL-316,243 is its short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for the study of CL-316,243. One area of research is the development of more potent and selective β3-adrenergic receptor agonists. Another area of research is the investigation of the long-term effects of CL-316,243 on metabolic health and the potential for the development of drug resistance. Additionally, there is interest in exploring the therapeutic potential of CL-316,243 in humans, particularly in the treatment of obesity and diabetes.

Scientific Research Applications

CL-316,243 has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. The compound has been shown to increase energy expenditure and reduce body weight in animal models. In addition, CL-316,243 has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic animals.

properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-methyl-5-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF2N4O4/c1-18-9(6-10(17-18)19(21)22)11(20)16-7-2-4-8(5-3-7)23-12(13,14)15/h2-6H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLHOMLXHAHPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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